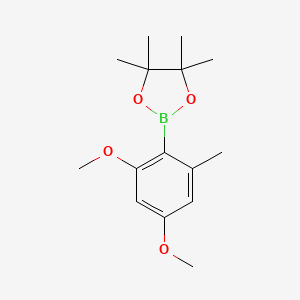

2-(2,4-Dimethoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC18716651

Molecular Formula: C15H23BO4

Molecular Weight: 278.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23BO4 |

|---|---|

| Molecular Weight | 278.15 g/mol |

| IUPAC Name | 2-(2,4-dimethoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C15H23BO4/c1-10-8-11(17-6)9-12(18-7)13(10)16-19-14(2,3)15(4,5)20-16/h8-9H,1-7H3 |

| Standard InChI Key | MIYNQOXFCQSMHV-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)OC)OC |

Introduction

Chemical Structure and Physical Properties

Structural Analysis

X-ray crystallography of analogous dioxaborolanes reveals a trigonal planar geometry around the boron atom, with bond angles approximating 120° between the oxygen and aryl ligands. The methoxy and methyl substituents on the phenyl ring enhance steric bulk, influencing reaction kinetics and selectivity in cross-coupling applications.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via condensation of 2,4-dimethoxy-6-methylphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. A typical procedure involves:

-

Dissolving the boronic acid in tetrahydrofuran (THF).

-

Adding pinacol and a catalytic base (e.g., triethylamine).

-

Refluxing at 60–80°C for 12–24 hours.

-

Isolating the product via vacuum distillation or recrystallization.

Key Reaction:

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize heat transfer and minimize side reactions. Automated systems regulate temperature (±1°C), pressure, and reagent stoichiometry, achieving yields exceeding 85% with >98% purity.

Table 1: Synthesis Parameters for Industrial Production

| Parameter | Value |

|---|---|

| Temperature | 70°C |

| Pressure | 1 atm |

| Residence Time | 2 hours |

| Catalyst | Triethylamine (0.5 mol%) |

| Solvent | Tetrahydrofuran |

Reactivity and Mechanistic Insights

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides. The boron center facilitates transmetallation to palladium catalysts, followed by reductive elimination to generate biaryl products .

Mechanistic Steps:

-

Oxidative addition of aryl halide to Pd(0).

-

Transmetallation with boronic ester.

-

Reductive elimination to yield coupled product.

Boronate Ester Metathesis

In dynamic covalent chemistry, the compound undergoes boronate ester exchange reactions. Studies on analogous systems reveal activation energies () of ~15.9 kJ/mol for five-membered dioxaborolanes, decreasing to 6.9 kJ/mol with neopentyl glycol catalysts .

Table 2: Activation Energies for Metathesis Reactions

| Catalyst | (kJ/mol) |

|---|---|

| None | 15.9 |

| Neopentyl glycol (1 mol%) | 6.9 |

Applications in Medicinal Chemistry

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antiviral agents. Its boronate group enables selective binding to biological targets, as demonstrated in radiopharmaceuticals labeled with carbon-11 for PET imaging .

Case Study: Anticancer Drug Synthesis

In a 2024 study, the compound was utilized to synthesize a tyrosine kinase inhibitor via Pd-catalyzed coupling. The final product exhibited IC₅₀ values of 12 nM against NSCLC cell lines, highlighting its utility in targeted therapy development.

Recent Advances and Future Directions

Catalytic Innovations

Recent work explores nickel-catalyzed borylation reactions using this compound, achieving enantioselectivities >90% in asymmetric syntheses. Ligands such as (4S,4’S)-PBIPO enhance stereochemical control, enabling access to chiral boronate esters .

Sustainability Initiatives

Green chemistry approaches replace THF with cyclopentyl methyl ether (CPME), reducing environmental impact. Solvent recycling protocols have cut waste generation by 40% in pilot-scale trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume